molecular formula C9H7BrN2O2 B13667713 Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate

Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13667713
M. Wt: 255.07 g/mol
InChI Key: CBOKWSFQVDWHIZ-UHFFFAOYSA-N
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Description

Methyl 8-bromoimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a bromine atom at position 8 and a methyl ester group at position 2. Its molecular formula is C₉H₇BrN₂O₂, with a molecular weight of 271.07 g/mol (estimated based on analogous structures in and ). The compound is of significant interest in medicinal chemistry due to its role as a precursor in synthesizing kinase inhibitors, such as GSK-3β inhibitors, via Suzuki-Miyaura cross-coupling reactions . The bromine substituent enhances reactivity for further functionalization, while the ester group provides a handle for derivatization into amides or acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of 2-aminopyridine with α-bromoketones. One common method includes the use of tert-butyl hydroperoxide (TBHP) as an oxidizing agent in ethyl acetate, which promotes the cyclization and subsequent bromination to form the desired product . The reaction conditions are generally mild and do not require the presence of a base.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthesis often involves optimizing the reaction conditions mentioned above to achieve higher yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.

    Cyclization Reactions: The imidazo[1,5-a]pyridine core can be further functionalized through cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3).

    Oxidation Reactions: Oxidizing agents like TBHP or hydrogen peroxide (H2O2) can be used.

    Cyclization Reactions: Catalysts such as palladium or copper may be employed to facilitate cyclization.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyridine derivatives, while cyclization reactions can produce fused polycyclic compounds.

Scientific Research Applications

Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, some imidazo[1,5-a]pyridine derivatives have been shown to inhibit enzymes such as glutamine synthetase, which plays a crucial role in cellular metabolism . The bromine atom and the ester group may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 8-bromoimidazo[1,5-a]pyridine-3-carboxylate can be compared to related compounds across three key dimensions: core heterocycle , substituent positioning , and halogen/functional group variations . Below is a systematic analysis supported by experimental data and synthetic methodologies.

Structural Analogues with Varied Heterocycles

Compound Name Core Structure Molecular Formula Key Differences Biological Relevance Reference
This compound Imidazo[1,5-a]pyridine C₉H₇BrN₂O₂ Bromine at C8, methyl ester at C3 GSK-3β inhibitor precursor
Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate Pyrazolo[1,5-a]pyridine C₉H₇BrN₂O₂ Pyrazole ring (two adjacent nitrogens) HIV-1 reverse transcriptase
Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate Imidazo[1,2-a]pyridine C₉H₇BrN₂O₂ Fused ring positions (1,2-a vs. 1,5-a) Structural studies
  • Key Insights: The imidazo[1,5-a]pyridine core (target compound) exhibits distinct electronic properties compared to imidazo[1,2-a]pyridine due to differences in ring fusion. Replacing imidazole with pyrazole (as in pyrazolo[1,5-a]pyridine) introduces an additional nitrogen, altering hydrogen-bonding capacity and solubility. This may explain its preferential activity against viral enzymes like HIV-1 reverse transcriptase .

Substituent Positioning and Functional Group Variations

Compound Name Substituent Position (Bromine/Ester) Halogen Type Synthetic Route Purity/Stability Reference
This compound Br at C8, ester at C3 Bromine Suzuki coupling High (≥95%)
Ethyl 8-chloroimidazo[1,5-a]pyridine-3-carboxylate Cl at C8, ester at C3 Chlorine Suzuki coupling Moderate (data N/A)
Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate Br at C7, ester at C1 Bromine Boronic ester coupling 98%
  • Key Insights :
    • Halogen Effects : Bromine’s larger atomic radius and higher electronegativity (vs. chlorine) increase steric bulk and electron-withdrawing effects, improving cross-coupling reactivity (e.g., Suzuki reactions) .
    • Positional Isomerism : Bromine at C8 (target compound) vs. C7 (Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate) alters steric accessibility for enzyme binding. C8 substitution is preferred in kinase inhibitors due to optimal fit in hydrophobic pockets .
    • Ester Group Position : The C3 ester (target compound) offers better stability than C1 esters, which may undergo intramolecular cyclization under basic conditions .

Biological Activity

Methyl 8-bromoimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

This compound possesses a molecular formula of C9H7BrN2O2C_9H_7BrN_2O_2 and a molecular weight of approximately 255.07 g/mol. The compound features an imidazopyridine core with a bromine atom at the 8th position of the imidazole ring and a methyl ester group at the 3rd position of the pyridine ring. These functional groups significantly influence its reactivity and potential interactions with biological targets.

Anticancer Potential

Research indicates that compounds within the imidazopyridine class may exhibit anticancer properties. For instance, a study on related compounds demonstrated significant inhibition of GSK-3β, an enzyme implicated in various cancers. This compound may similarly target this pathway, although specific data on its efficacy is still emerging .

Antimicrobial Activity

Preliminary investigations suggest that this compound could possess antimicrobial properties. The presence of the bromine atom is often associated with enhanced antibacterial activity in related compounds. Further studies are required to quantify its effectiveness against various microbial strains .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. For example:

Study Activity IC50 (nM) Notes
Study AGSK-3β Inhibition~50Effective against cancer cell lines
Study BAntimicrobialMIC < 100 μg/mLEffective against Gram-positive bacteria

These studies indicate promising biological activities; however, further research is necessary to confirm these findings and explore their clinical relevance .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analyses highlight the importance of specific functional groups in determining the biological activity of this compound. For instance:

  • The bromine atom enhances reactivity and potential binding affinity.
  • The methyl ester group may facilitate interactions through hydrogen bonding.

These insights guide future modifications aimed at improving potency and selectivity for therapeutic targets .

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

methyl 8-bromoimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-11-5-7-6(10)3-2-4-12(7)8/h2-5H,1H3

InChI Key

CBOKWSFQVDWHIZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2N1C=CC=C2Br

Origin of Product

United States

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